N-(2-Methylidenebutylidene)hydroxylamine
Description
N-(2-Methylidenebutylidene)hydroxylamine is an aliphatic hydroxylamine derivative characterized by a methylidene group (CH₂=) attached to a butylidene chain (C₄H₆), forming an imine-like structure. The compound belongs to the hydroxylamine class, where the hydroxylamine (-NHOH) functional group is substituted with an alkylidene moiety.
Key identifiers for related compounds include CAS No. 5399-18-8 (for (NZ)-N-(2-ethylbutylidene)hydroxylamine), with a molecular formula of C₆H₁₃NO and molecular weight of 115.175 g/mol . Such compounds often serve as intermediates in organic synthesis or bioactive agents in pharmacological studies.
Properties
IUPAC Name |
N-(2-methylidenebutylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-3-5(2)4-6-7/h4,7H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIKYTUABHTQET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10760648 | |
| Record name | N-(2-Methylidenebutylidene)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10760648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99705-27-8 | |
| Record name | N-(2-Methylidenebutylidene)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10760648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Methylidenebutylidene)hydroxylamine can be synthesized through the reaction of hydroxylamine with an appropriate aldehyde or ketone. The general reaction involves the condensation of hydroxylamine with the carbonyl compound to form the oxime. The reaction is typically carried out under mild acidic or basic conditions to facilitate the formation of the oxime.
Industrial Production Methods
Industrial production of this compound often involves the use of optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylidenebutylidene)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the oxime group under appropriate conditions.
Major Products
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Substituted oximes or other derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Methylidenebutylidene)hydroxylamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of oximes and related compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-Methylidenebutylidene)hydroxylamine involves its reactivity with various molecular targets. The oxime group can undergo nucleophilic attack, leading to the formation of new chemical bonds. This reactivity is exploited in various chemical transformations and applications.
Comparison with Similar Compounds
Binding Affinity and Enzyme Inhibition
Hydroxylamine derivatives with bis-hydroxylamine substituents, such as (Z)-N,N’-(1-(2,6-dihydrobenzo[d]isothiazol-3-yl)prop-1-ene-1,2-diyl)bis(hydroxylamine) (Compound 1) and (Z)-N,N’-(1-(2,3-dihydrobenzo[d]isothiazol-5-yl)prop-1-ene-1,2-diyl)bis(hydroxylamine) (Compound 2), exhibit strong binding affinities to insect trehalase enzymes. These compounds showed binding affinities of -8.7 and -8.5 kcal/mol, respectively, outperforming the control ligand (-6.3 kcal/mol) . Structure-activity relationship (SAR) studies highlight that the benzoisothiazole ring and bis-hydroxylamine groups enhance interactions with the enzyme’s active site.
Table 1: Binding Affinities of Hydroxylamine Derivatives
| Compound | Binding Affinity (kcal/mol) | Reference |
|---|---|---|
| Compound 1 | -8.7 | |
| Compound 2 | -8.5 | |
| Control Ligand | -6.3 |
Antioxidant and Senescence-Delaying Activity
N-substituted hydroxylamines, such as N-t-butyl hydroxylamine (NtBHA), delay cellular senescence at low concentrations (10 µM) by reducing endogenous oxidants (e.g., via DCFH oxidation assays) and increasing the GSH/GSSG ratio . Similarly, N-benzyl hydroxylamine and N-methyl hydroxylamine show comparable effects, suggesting the N-hydroxylamine group is critical for antioxidant activity . However, its redox activity and capacity to scavenge radicals remain unstudied.
Table 2: Senescence-Delaying Concentrations
| Compound | Effective Concentration | Reference |
|---|---|---|
| NtBHA | 10 µM | |
| PBN (parent compound) | 200 µM |
DNA Interaction and Mutagenicity
N-(2-Methylidenebutylidene)hydroxylamine’s aliphatic structure likely reduces DNA-binding affinity compared to aromatic amines, which exhibit planar geometries conducive to intercalation. However, its imine group could still react with DNA nucleophiles, warranting further genotoxicity studies.
Metabolic Pathways and CYP Enzyme Interactions
N-(2-Methoxyphenyl)hydroxylamine is metabolized by hepatic microsomes into o-anisidine (via reduction) and o-aminophenol (via oxidation), with CYP1A enzymes playing a dominant role in reductive metabolism . In contrast, CYP2E1 preferentially oxidizes o-anisidine to o-aminophenol . For this compound, the absence of an aromatic ring may shift metabolic pathways toward β-oxidation or alkyl chain modification, reducing the formation of toxic aromatic metabolites.
Table 3: Metabolic Profiles of Hydroxylamine Derivatives
| Compound | Major Metabolites | Key Enzymes | Reference |
|---|---|---|---|
| N-(2-Methoxyphenyl)hydroxylamine | o-Anisidine, o-aminophenol | CYP1A, CYP2E1 |
Antimicrobial and Anticancer Activity
O-ethyl hydroxylamine, an aliphatic primary amine, exhibits antimicrobial activity by inhibiting ribonucleotide reductase and acting as a radical scavenger . Its anti-tumor properties are noted in Duke’s Phytochemical Database .
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